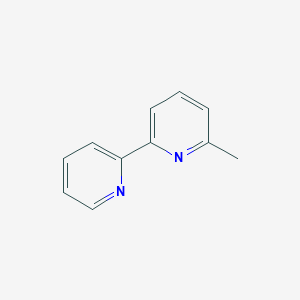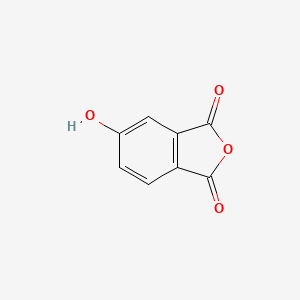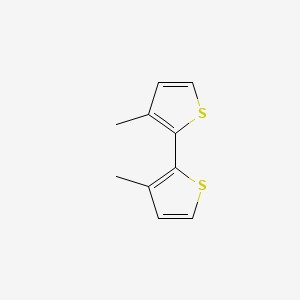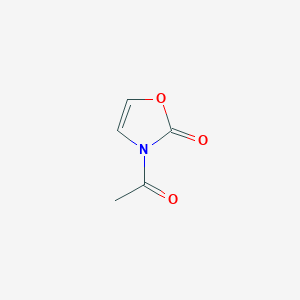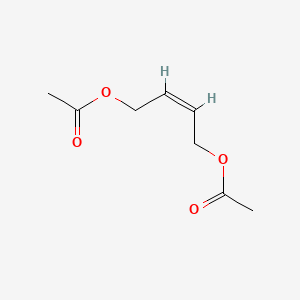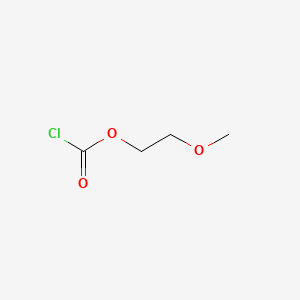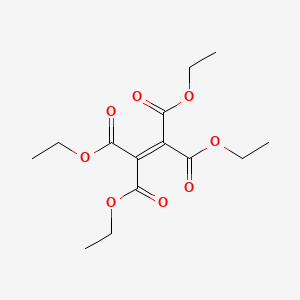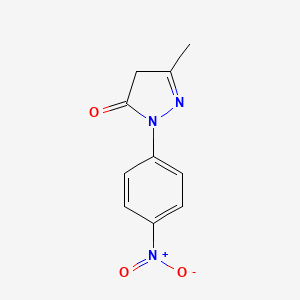
9,10-蒽醌,1-氨基-4-(苯氨基)-
描述
“9,10-Anthracenedione, 1-amino-4-(phenylamino)-” is a chemical compound with the formula C14H9NO2. It has a molecular weight of 223.2268 . This compound is one of the main classes among 9,10-anthracenedione derivatives .
Synthesis Analysis
Amino- and diamino-substituted 9,10-anthracenediones are key structures for obtaining various dyes . They gradually became objects for several studies in pharmacological research . The discovery of antitumor properties for several diamino-9,10-anthracenediones and introducing the drug Mitoxantrone into medical practice was the impetus .
Molecular Structure Analysis
The molecular structure of “9,10-Anthracenedione, 1-amino-4-(phenylamino)-” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
Amino- and diamino-substituted 9,10-anthracenediones are widely used as analytical reagents, color, and metal indicators . They are also used in the synthesis of a number of dyes, pigments, and phosphors .
科学研究应用
互变异构转化
9,10-蒽醌衍生物,包括 1-氨基-4-(苯氨基)-,在固态和溶液中均显示出醌式形式之间的互变异构转化。这些过程已使用单晶 X 射线晶体学进行研究,揭示了显着的两性离子特征和独特的键合特征,这对于分子结构和反应的研究很有意义 (Yatsenko 等人,1997)。
潜在的抗癌应用
一些 9,10-蒽醌衍生物,其结构与已知的抗癌剂如米托蒽醌和阿米蒽酮相似,已被合成并评估其作为抗癌剂的潜力。这些衍生物已显示出显着的体外细胞生长抑制,并正在考虑进一步测试作为可能的抗癌剂 (Antonello 等人,1989)。
与 DNA 的相互作用
蒽醌衍生物已被研究其与 DNA 相互作用的能力,这是其潜在抗癌活性的一个重要方面。荧光偏振方法已被用来评估这些化合物如何与 DNA 结合,这对于了解它们对实体瘤的作用机制至关重要 (Roboz 等人,1982)。
抗真菌和抗菌特性
诸如 1,4-双-(2,3-环氧丙氨基)-9,10-蒽醌(9,10-蒽醌的衍生物)之类的化合物已证明具有有效的抗真菌、抗菌和植物生长调节活性。这些特性使它们成为农业和医学应用的候选者 (Lidert 等人,1997)。
非线性光学材料
分子 2,6-双(对氨基苯偶氮)-9,10-蒽醌已被合成并确定为潜在的三阶非线性光学材料。这种应用在光子学和光电子学领域非常重要,在这些领域中具有特定光学性质的材料至关重要 (高健荣,2006)。
理论研究
已经对 1-氨基-4-苯氨基-9,10-蒽醌分子的互变异构转化进行了理论研究。这些使用量子化学建模的研究提供了对互变异构形成的能量学、结构参数和机制的见解,这对于理解这些化合物的化学行为至关重要 (Garifzianova, 2019)。
海洋真菌衍生物
蒽醌及其衍生物,包括 9,10-蒽醌变体,已从海洋真菌中分离出来。这些化合物由于其结构多样性和潜在的生物活性而引起了人们的兴趣,这些活性可用于药品、染料和食品着色剂 (Fouillaud 等人,2016)。
化疗中的电化学检测
电化学检测方法已应用于液相色谱后化疗中蒽醌衍生物的定量分析。该应用对于在医疗中准确监测和给药这些化合物至关重要 (Houpt & Baldwin, 1983)。
作用机制
While the specific mechanism of action for “9,10-Anthracenedione, 1-amino-4-(phenylamino)-” is not mentioned in the search results, it’s worth noting that amino- and diamino-substituted 9,10-anthracenediones have been studied for their pharmacological properties, including antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal activity .
未来方向
属性
IUPAC Name |
1-amino-4-anilinoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h1-11,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDJOVURIXHNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041738 | |
| Record name | Disperse Blue 19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1-amino-4-(phenylamino)- | |
CAS RN |
4395-65-7 | |
| Record name | Disperse Blue 19 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4395-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disperse Blue 19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-(phenylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT BLUE 68 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HI7UVD4XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Disperse Blue 19 interact with transition metals, and what is the impact on its spectroscopic properties?
A1: The research by Kopel et al. [] demonstrates that Disperse Blue 19, acting as a bidentate ligand through its nitrogen atoms, can form chelate complexes with various transition metal ions such as Palladium(II) and Copper(II). The study specifically focuses on the formation of these complexes with chloro-bridged transition metal compounds. A notable observation is the bathochromic shift in the UV-Vis spectra of the Disperse Blue 19 complexes compared to the free dye. This shift suggests an alteration in the electronic structure of the dye upon complexation, likely due to the interaction between the dye's π-electrons and the metal's d-orbitals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




